1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester
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Overview
Description
1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C14H28N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, potassium carbonate, acetone.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester is used as a building block for the synthesis of complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is utilized in the development of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with biological targets, making it valuable in drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as an anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor function by interacting with receptor binding sites, altering signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Uniqueness: 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester is unique due to its aminooxy functional group, which imparts distinct reactivity and stability. This functional group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H24N2O4 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminooxyethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(15)14-6-4-10(5-7-14)16-8-9-17-13/h10H,4-9,13H2,1-3H3 |
InChI Key |
BONUECGORZHKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCON |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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